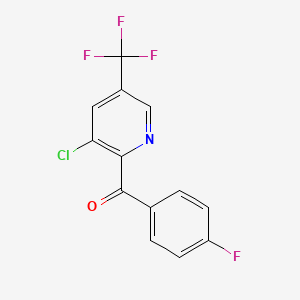
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone
説明
Synthesis Analysis
Trifluoromethylpyridines, which are structurally similar to the compound , are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
Pharmacophore Design for p38α MAP Kinase Inhibitors
Compounds with a tri- and tetra-substituted imidazole scaffold, including those related to the structure of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone, are recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme is key in mediating proinflammatory cytokine release. The research highlights the importance of fluorophenyl rings for achieving high binding selectivity and potency, critical in the design of selective inhibitors targeting inflammatory pathways (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Environmental Fate of Fluorinated Compounds
A critical review of per- and polyfluoroalkyl substances (PFASs) in landfills sheds light on the environmental persistence and mobility of fluorinated compounds, including those structurally related to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone. This study identifies the need for further research to understand the degradation pathways and overall environmental fate of such compounds, highlighting their potential impact on environmental health (Hamid, Li, & Grace, 2018).
Fluoroalkylation in Aqueous Media
Research on fluoroalkylation reactions, including the incorporation of fluorinated groups like trifluoromethyl, highlights the development of environmentally benign synthetic methods. This is relevant for designing molecules with enhanced physical, chemical, and biological properties, including those related to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone. The review emphasizes the potential for green chemistry advancements in incorporating fluorinated groups into target molecules, underscoring the importance of such functionalities in drug design and materials science (Song, Han, Zhao, & Zhang, 2018).
Analysis of Emerging Fluoroalkylether Substances
A comprehensive review of the environmental occurrence, fate, and effects of fluoroalkylether compounds, including those related to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone, provides insights into the challenges of assessing the risks associated with novel fluorinated alternatives. The analysis of such substances in environmental and biomonitoring samples underlines the complexity of their behavior and the necessity for advanced analytical methods to better understand their impact (Munoz, Liu, Duy, & Sauvé, 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals
A review focusing on the biodegradability of polyfluoroalkyl chemicals in the environment, including those related to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone, discusses the potential for microbial action in breaking down such persistent compounds. It highlights the significance of understanding microbial degradation pathways to assess environmental fate and design more eco-friendly fluorinated substances (Liu & Mejia Avendaño, 2013).
将来の方向性
特性
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF4NO/c14-10-5-8(13(16,17)18)6-19-11(10)12(20)7-1-3-9(15)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHBSEZENNVDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



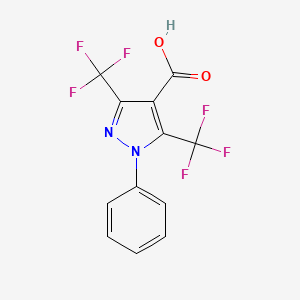
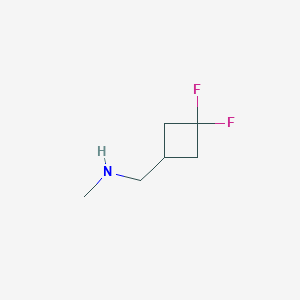
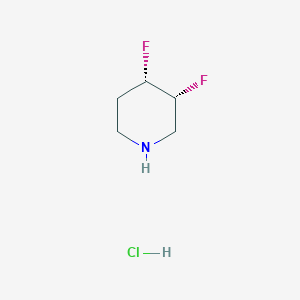
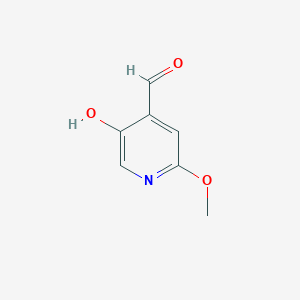
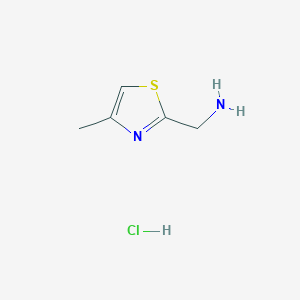
![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)
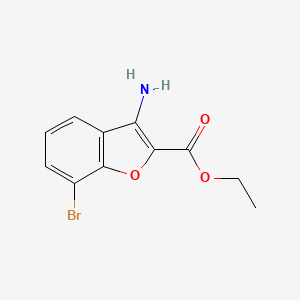
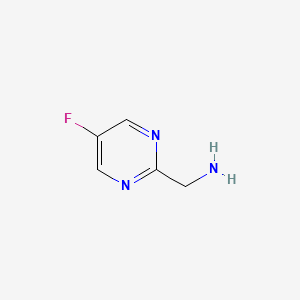
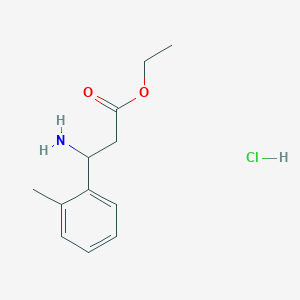
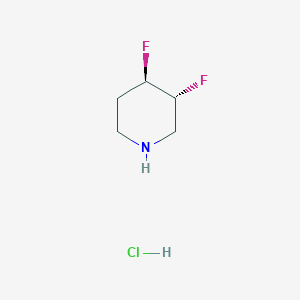
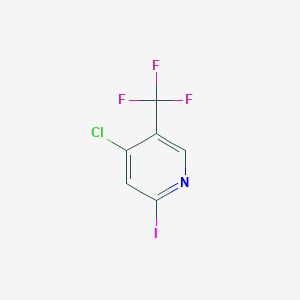
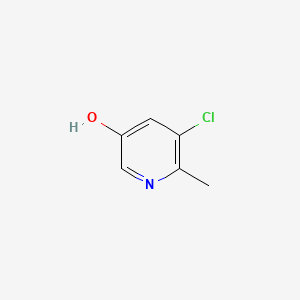
![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)